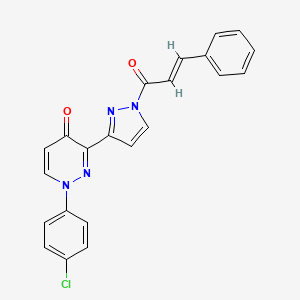

1-(4-chlorophenyl)-3-(1-cinnamoyl-1H-pyrazol-3-yl)-4(1H)-pyridazinone

Description

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-[1-[(E)-3-phenylprop-2-enoyl]pyrazol-3-yl]pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O2/c23-17-7-9-18(10-8-17)26-15-13-20(28)22(25-26)19-12-14-27(24-19)21(29)11-6-16-4-2-1-3-5-16/h1-15H/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENGBADHOZINNG-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-Chlorophenyl)-3-(1-cinnamoyl-1H-pyrazol-3-yl)-4(1H)-pyridazinone, identified by its CAS number 318498-12-3, is a compound of interest due to its potential biological activities. The molecular formula for this compound is C22H15ClN4O2, with a molecular weight of 402.83 g/mol. This article examines its biological activities, including anti-inflammatory, analgesic, and antitumor properties, supported by various studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C22H15ClN4O2 |

| Molecular Weight | 402.83 g/mol |

| Boiling Point | 628.4 ± 65.0 °C (Predicted) |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) |

| pKa | -2.74 ± 0.12 (Predicted) |

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds similar to 1-(4-chlorophenyl)-3-(1-cinnamoyl-1H-pyrazol-3-yl)-4(1H)-pyridazinone exhibit significant anti-inflammatory and analgesic effects. For instance, studies on related pyridazinone derivatives have shown inhibition of cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory process. In one study, derivatives demonstrated up to 61% inhibition of COX-1 and 37% inhibition of COX-2 at a concentration of 10 µM .

Case Study: Analgesic Activity

In vivo tests using the p-benzoquinone-induced writhing model revealed that certain derivatives exhibited potent analgesic effects without causing gastric lesions in animal models. This suggests a favorable safety profile for potential therapeutic applications .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study focusing on similar pyrazole derivatives reported significant cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chlorophenyl and cinnamoyl moieties, which enhance its interaction with biological targets. The pyrazole ring is known for its ability to stabilize certain conformations conducive to biological activity.

Comparaison Avec Des Composés Similaires

Data Table: Structural and Functional Comparison

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.